SIKs-IN-1

Pharmacokinetics In Vivo Exposure SIK1

SIKs-IN-1 (compound 8h) is a next-generation SIK1/2 inhibitor developed via scaffold-hopping to overcome the poor drug-like properties of HG-9-91-01. It demonstrates superior pharmacokinetics and balanced dual isoform selectivity, making it the definitive chemical probe for in vivo IBD models. Substitution with other SIK inhibitors compromises experimental validity due to differences in DMPK and isoform profiles.

Molecular Formula C27H31F2N7O
Molecular Weight 507.6 g/mol
Cat. No. B12395529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIKs-IN-1
Molecular FormulaC27H31F2N7O
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F
InChIInChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34)
InChIKeyFWUHPICZVGESMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SIKs-IN-1: A Pyrimidine-5-Carboxamide SIK1/2 Inhibitor with Enhanced Drug-like Properties


SIKs-IN-1 (also known as compound 8h) is a pyrimidine-5-carboxamide derivative that functions as an inhibitor of the salt-inducible kinases (SIKs), specifically demonstrating favorable activity and selectivity for the SIK1 and SIK2 isoforms [1]. It was developed through a scaffold-hopping strategy to improve upon the poor drug-like properties of the first-generation pan-SIK inhibitor, HG-9-91-01 [1].

Why First-Generation or Isoform-Specific SIK Inhibitors Cannot Substitute for SIKs-IN-1


Substituting SIKs-IN-1 with other in-class SIK inhibitors, such as the parent compound HG-9-91-01 or isoform-specific inhibitors like SIK1-IN-1, is not scientifically equivalent due to significant differences in drug metabolism and pharmacokinetic (DMPK) profiles and isoform selectivity [1]. While HG-9-91-01 is a potent pan-SIK inhibitor, it is characterized by a rapid elimination rate, low in vivo exposure, and high plasma protein binding, which severely limit its utility for in vivo studies [1]. Conversely, SIK1-IN-1 is highly selective for the SIK1 isoform , lacking the balanced SIK1/2 inhibition profile and the specifically optimized drug-like properties that are the defining characteristics of SIKs-IN-1 [1].

Quantitative Evidence of SIKs-IN-1 Differentiation from Comparators


SIKs-IN-1 Achieves Enhanced In Vivo Exposure Compared to Parent Compound HG-9-91-01

SIKs-IN-1 was specifically designed and selected for its significantly enhanced in vivo exposure relative to its parent compound, HG-9-91-01 [1]. The primary research publication identifies this improvement as a key differentiator that overcomes a major limitation of the first-generation inhibitor, enabling more robust in vivo pharmacological studies [1]. While the study describes this enhancement qualitatively, it serves as the core selection criterion that distinguishes SIKs-IN-1 from its predecessor.

Pharmacokinetics In Vivo Exposure SIK1 SIK2

SIKs-IN-1 Demonstrates Superior Metabolic Stability in Human Liver Microsomes

The development program for SIKs-IN-1 achieved 'excellent metabolic stability in human liver microsome' [1], a direct response to the rapid elimination rate that plagued the parent compound, HG-9-91-01 [1]. This improved stability is a core element of the compound's enhanced drug-like properties, suggesting a longer half-life and greater systemic exposure, which are critical for its efficacy in disease models [1].

Drug Metabolism Metabolic Stability Human Liver Microsomes ADME

SIKs-IN-1 Exhibits Favorable SIK1/2 Isoform Selectivity Unlike Pan-SIK or SIK3-Selective Inhibitors

SIKs-IN-1 is characterized by its 'favorable activity and selectivity on SIK1/2' [1], distinguishing it from pan-SIK inhibitors like HG-9-91-01 (which potently inhibits all three isoforms) [2] and dual SIK2/SIK3 inhibitors like GLPG3970 (IC50 SIK1: 282.8 nM) [3]. This selectivity profile is hypothesized to confer a unique biological effect relevant to inflammation and immune modulation, avoiding the potential consequences of potent SIK3 inhibition [1].

Kinase Selectivity SIK1 SIK2 Isoform Profiling

High-Impact Research Scenarios for SIKs-IN-1 Application


In Vivo Models of Inflammatory Bowel Disease (IBD)

SIKs-IN-1 is optimally suited for in vivo studies of IBD, as its development was directly validated in a DSS-induced colitis model where it demonstrated significant anti-inflammatory efficacy [1]. Its enhanced pharmacokinetic properties over first-generation inhibitors like HG-9-91-01 [1] make it the preferred tool for investigating the therapeutic potential of SIK inhibition in gastrointestinal inflammation.

Investigating Macrophage Polarization and Innate Immunity

Due to its SIK1/2-selective profile and demonstrated ability to upregulate anti-inflammatory cytokine IL-10 and downregulate pro-inflammatory IL-12 in bone marrow-derived macrophages [1], SIKs-IN-1 is a key reagent for studies on M1/M2 macrophage polarization. It offers a more pathway-specific approach compared to pan-SIK inhibitors [1].

Studies on the CRTC3-CREB Signaling Axis

SIKs-IN-1 has been mechanistically shown to induce the translocation of CRTC3 and elevate the expression of CREB target genes (IL-10, c-FOS, Nurr77) [1]. This makes it a valuable chemical probe for dissecting the CRTC3-CREB signaling axis in the context of inflammation and cellular homeostasis.

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31 linked technical documents
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